molecular formula C17H19N3O2 B3017224 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034580-46-4

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B3017224
CAS No.: 2034580-46-4
M. Wt: 297.358
InChI Key: DSJSJTNXJZCYFE-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule characterized by a pyrrolidine-propanone backbone substituted with a phenyl group and a pyrimidin-4-yloxy moiety. The pyrimidine group introduces electron-withdrawing effects and hydrogen-bonding capabilities, while the pyrrolidine ring contributes to conformational flexibility .

Properties

IUPAC Name

3-phenyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-9-15(12-20)22-16-8-10-18-13-19-16/h1-5,8,10,13,15H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJSJTNXJZCYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenyl group and the pyrimidin-4-yloxy moiety are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development Scaffold
The compound serves as a valuable scaffold for the design of new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, the presence of the pyrrolidine and pyridine moieties provides opportunities for interactions with various biological receptors and enzymes, making it a promising candidate for drug discovery.

Potential Therapeutic Effects
Research indicates that derivatives of this compound may exhibit potential therapeutic effects in treating conditions such as cancer and neurological disorders. The pyrimidine component has been linked to inhibitory activity against specific kinases, which are critical in cancer pathways. For example, compounds with similar structures have shown efficacy against FLT3 kinase, a target in certain leukemia treatments .

Biological Studies

Mechanism of Action
The mechanism by which 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological responses. The exact pathways depend on the structural modifications made to the compound.

In Vitro Studies
In vitro studies have demonstrated that compounds related to this structure can inhibit key enzymes involved in cell signaling pathways. For example, studies have shown that certain pyrimidine derivatives can inhibit FLT3 kinase with low IC50 values, indicating strong potency .

Industrial Applications

Synthesis Intermediate
In industrial chemistry, 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one may act as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile building block in organic synthesis.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in medicinal chemistry:

  • FLT3 Inhibition Study : A study reported the design of a series of pyrimidine-based compounds that demonstrated potent inhibition of FLT3 kinase. The most effective compound exhibited an IC50 value significantly lower than previously known inhibitors, showcasing the potential for further development into therapeutic agents .
  • Biological Activity Exploration : Research focused on the biological activity of related compounds revealed their ability to interact with multiple molecular targets, leading to varied pharmacological effects. These findings underscore the importance of structural diversity in drug development .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and the pyrimidin-4-yloxy moiety may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the pyrrolidin-1-ylpropan-1-one core but differ in substituents, leading to distinct properties:

Compound Name Structural Features Key Differences vs. Target Compound
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one (1j) Lacks pyrimidin-4-yloxy; phenyl substituent only Simpler structure; reduced electronic complexity .
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Propenone backbone with diazenyl and methoxyphenyl groups Conjugated enone system; diazenyl group introduces planar geometry .
3-({[4-(dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one Dimethylaminophenyl-amino substituent Increased basicity; potential for enhanced H-bonding .
1-{3-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenoxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)propan-1-one Oxadiazole and cyclopropyl substituents Bioisosteric oxadiazole; improved metabolic stability .
1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Hydroxyphenyl and pyridinyl groups Hydroxyl group enhances solubility; pyridine vs. pyrimidine aromaticity .

Physicochemical and Electronic Properties

  • Lipophilicity (LogP): The pyrimidin-4-yloxy group in the target compound likely increases hydrophilicity compared to the phenyl-only analog (1j) but remains less polar than the hydroxyl-bearing analog .
  • Electron Effects: The pyrimidine ring’s electron-withdrawing nature contrasts with the electron-donating methoxy group in 3FP and the dimethylamino group in , influencing reactivity in electrophilic substitutions.
  • Conformational Flexibility: The pyrrolidine ring’s puckering (as defined by Cremer-Pople coordinates ) is modulated by substituents; bulky groups like oxadiazole in may restrict rotation.

Biological Activity

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 294.36 g/mol. The structural components include:

  • Phenyl Group : Provides hydrophobic interactions and potential binding sites for biological targets.
  • Pyrrolidine Ring : Contributes to the compound's conformational flexibility.
  • Pyrimidine Moiety : Enhances interactions with various receptors and enzymes.

Biological Activity Overview

Research indicates that 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties. For instance, compounds similar to 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research on related compounds suggests that the structural features of pyrrolidine derivatives can lead to inhibition of cancer cell proliferation. For example, certain derivatives have shown activity against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

Emerging studies indicate that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

The biological activity of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is primarily attributed to its ability to bind to specific receptors or enzymes:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and E. coli, indicating potential as an antibacterial agent .
Anticancer Activity In vitro studies revealed that certain analogs induced apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving caspase activation .
Neuroprotective Properties Research indicated that related compounds could reduce oxidative stress markers in neuronal cell cultures, supporting their potential use in treating neurodegenerative disorders .

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